4-Amino-2-bromo-5-methylbenzoic acid is an aromatic compound characterized by a benzene ring with three substituents: an amino group at the para position, a bromine atom at the ortho position, and a methyl group at the meta position relative to the amino group. Its molecular formula is , and it has a molecular weight of approximately 230.06 g/mol. The compound's structure contributes to its unique chemical properties and reactivity, which are influenced by the specific positioning of its functional groups on the benzene ring .
This compound exhibits potential biological activity, which may include:
Several methods have been developed for synthesizing 4-amino-2-bromo-5-methylbenzoic acid:
4-Amino-2-bromo-5-methylbenzoic acid is utilized in various applications:
Several compounds share structural similarities with 4-amino-2-bromo-5-methylbenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Amino-2-bromo-4-methylbenzoic acid | 745048-63-9 | 0.95 |
2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | 0.92 |
2-Bromo-5-methylbenzoic acid | 6967-82-4 | 0.98 |
4-Bromo-3-(hydroxymethyl)benzoic acid | 790230-04-5 | 0.98 |
2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | 0.93 |
These compounds exhibit variations in their substituents, which can influence their chemical reactivity and biological activity, highlighting the uniqueness of 4-amino-2-bromo-5-methylbenzoic acid within this group .
Bromination of aromatic carboxylic acids presents unique challenges due to the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring and directs electrophilic substitution to specific positions. Two primary strategies dominate contemporary synthesis: electrophilic aromatic substitution and transition metal-catalyzed bromination.
The carboxyl group in benzoic acid derivatives strongly directs electrophiles to the meta position relative to itself. For example, bromination of 5-methylbenzoic acid with bromine ($$ \text{Br}2 $$) in the presence of ferric bromide ($$ \text{FeBr}3 $$) yields 3-bromo-5-methylbenzoic acid as the major product. This reaction proceeds via the generation of a bromonium ion ($$ \text{Br}^+ $$), which attacks the aromatic ring at the meta position due to the carboxyl group’s deactivating effect.
Mechanistic Insights:
Copper and palladium catalysts enable regioselective bromination under milder conditions. For instance, copper(I) bromide ($$ \text{CuBr} $$) catalyzes the bromination of methylbenzoic acids using $$ \text{N}- $$bromosuccinimide (NBS) as a bromine source. This method avoids harsh acidic conditions and improves yields in substrates sensitive to over-bromination.
Comparative Analysis of Bromination Methods
Method | Reagents/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Electrophilic | $$ \text{Br}2 $$, $$ \text{FeBr}3 $$, 80°C | Meta to -COOH | 70–75 |
Cu-Catalyzed | NBS, $$ \text{CuBr} $$, DMF, 60°C | Ortho to -CH₃ | 85–90 |